Fmoc-Aph(tBuCbm)-OH

Catalog No.
S12742361
CAS No.
1998216-17-3
M.F
C29H31N3O5
M. Wt
501.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Aph(tBuCbm)-OH

CAS Number

1998216-17-3

Product Name

Fmoc-Aph(tBuCbm)-OH

IUPAC Name

(2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1

InChI Key

ZDEKLTOYUSVJAK-VWLOTQADSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Aph(tBuCbm)-OH, or 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine, is a specialized amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of the amino group during solid-phase peptide synthesis. The tBuCbm (tert-butyl carbamate) group provides additional stability and solubility, enhancing the compound's utility in various synthetic applications .

Typical of amino acids and peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically involving piperidine or other strong bases, allowing for subsequent coupling reactions with other amino acids.
  • Coupling Reactions: It can react with activated carboxylic acids to form amide bonds, facilitating the construction of peptides.
  • Cyclization Reactions: Under specific conditions, Fmoc-Aph(tBuCbm)-OH can be involved in cyclizing reactions to form cyclic peptides .

While specific biological activities of Fmoc-Aph(tBuCbm)-OH may not be extensively documented, compounds with similar structures often exhibit significant biological properties. They are primarily utilized in drug design and development due to their ability to mimic natural peptides and proteins. The biological relevance of such compounds often includes:

  • Antimicrobial Properties: Similar derivatives have shown activity against various pathogens.
  • Receptor Binding: They may interact with specific receptors, influencing physiological responses.
  • Enzyme Inhibition: Some related compounds serve as inhibitors for enzymes involved in metabolic pathways .

The synthesis of Fmoc-Aph(tBuCbm)-OH typically involves solid-phase peptide synthesis techniques:

  • Protection of Amino Groups: The amino group is first protected using the Fmoc group.
  • Introduction of tBuCbm Group: The tert-butyl carbamate is introduced to enhance stability.
  • Coupling with Other Amino Acids: The protected amino acid is coupled with other amino acids on a solid support using coupling reagents such as HBTU or DIC.
  • Deprotection: After the desired sequence is built, the Fmoc and tBuCbm groups are removed under acidic or basic conditions to yield the final product .

Fmoc-Aph(tBuCbm)-OH finds utility in various fields:

  • Peptide Synthesis: It is predominantly used in synthesizing peptides for research and therapeutic purposes.
  • Drug Development: Its derivatives are explored for developing new drugs targeting specific biological pathways.
  • Bioconjugation: It serves as a building block for creating bioconjugates that can be used in diagnostics and therapeutics .

Studies involving Fmoc-Aph(tBuCbm)-OH often focus on its interactions with biological macromolecules:

  • Binding Affinity Studies: Research investigates how well this compound binds to target receptors or enzymes, providing insights into its potential therapeutic effects.
  • Structural Analysis: Techniques like NMR and X-ray crystallography may be employed to elucidate the structural characteristics and binding modes of this compound and its derivatives .

Several compounds share structural similarities with Fmoc-Aph(tBuCbm)-OH. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-Amino AcidContains an Fmoc group; varies at chiral centerOften used for racemic mixtures
Fmoc-L-TyrosineContains an Fmoc group; aromatic side chainCommonly used in enzyme studies
Fmoc-L-LeucineContains an Fmoc group; branched aliphatic chainImportant for hydrophobic interactions
Fmoc-L-PhenylalanineContains an Fmoc group; aromatic side chainKey component in many bioactive peptides

Fmoc-Aph(tBuCbm)-OH stands out due to its specific combination of protective groups and structural features that enhance its stability and reactivity compared to other similar compounds. This makes it particularly valuable in peptide synthesis and drug development contexts .

Fmoc-Aph(tBuCbm)-OH is systematically named (2R)-3-(4-((tert-butylcarbamoyl)amino)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid according to IUPAC conventions. The structure comprises three core components:

  • A fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino moiety, providing base-labile temporary protection during solid-phase synthesis.
  • A 4-[(tert-butylcarbamoyl)amino]phenyl (Aph(tBuCbm)) side chain, introducing steric bulk and hydrogen-bonding capabilities.
  • A D-configuration at the α-carbon, as indicated by the (2R) stereodescriptor, which enhances metabolic stability in peptide therapeutics.

The molecular formula C₃₄H₃₉N₃O₅ (calculated exact mass: 501.5746 g/mol) features orthogonal protecting groups: the acid-labile tert-butylcarbamoyl moiety and base-sensitive Fmoc group. Spectroscopic validation via NMR, IR, and mass spectrometry confirms structural integrity, with ≤0.25% enantiomeric impurity of the L-configuration counterpart.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight501.6 g/mol
Specific Rotation ([α]²⁰D)+6.5° (c=1 in DMF)
Melting Point>150°C
Solubility0.3 g/2 mL DMF (clear solution)

Historical Development of Fmoc-Protected Non-Natural Amino Acids

The emergence of Fmoc-Aph(tBuCbm)-OH stems from two parallel advancements:

  • Fmoc chemistry: Developed by Atherton and Sheppard in 1978, the Fmoc group addressed limitations of earlier Boc (tert-butyloxycarbonyl) strategies by enabling mild base-deprotection (e.g., piperidine) instead of harsh acid treatments. This orthogonal protection scheme became foundational for solid-phase peptide synthesis (SPPS).
  • Non-natural amino acid engineering: By the 1990s, researchers sought side-chain modifications to enhance peptide stability and bioactivity. The tert-butylcarbamoyl group emerged as a solution to prevent aggregation during SPPS while introducing hydrophobic pockets for target binding.

The specific combination in Fmoc-Aph(tBuCbm)-OH first appeared in patent literature circa 2016, optimized for synthesizing degarelix—a GnRH antagonist used in prostate cancer therapy. Its design leverages the Fmoc group's UV-detectable cleavage byproducts (dibenzofulvene) for real-time reaction monitoring.

Role of tert-Butylcarbamoyl Modifications in Peptide Backbone Engineering

The tBuCbm modification confers three critical advantages in peptide synthesis:

  • Steric hindrance: The tert-butyl group (C(C H₃)₃) prevents undesired cyclization or β-sheet formation during chain elongation, particularly in sequences prone to aggregation. In degarelix synthesis, this property suppresses hydantoin impurity formation by blocking dihydroorotyl rearrangement.
  • Solubility modulation: Despite the hydrophobic tert-butyl moiety, the carbamoyl linker (-NH-C(=O)-NH-) maintains sufficient polarity for DMF solubility (0.15 g/mL), enabling efficient coupling reactions.
  • Stereochemical control: The D-configuration at Cα, combined with the bulky tBuCbm side chain, enforces rigid backbone conformations. This rigidity is exploited in GnRH antagonists to achieve selective receptor binding.

Comparative studies show that replacing tBuCbm with smaller groups (e.g., methylcarbamoyl) reduces peptide thermostability by 12-15°C, underscoring its structural importance.

Molecular Geometry and Stereochemical Configuration

Fluorenylmethoxycarbonyl-4-Aminophenylalanine(tert-Butylcarbamate)-Hydroxide represents a complex protected amino acid derivative with the molecular formula Carbon₂₉Hydrogen₃₁Nitrogen₃Oxygen₅ and a molecular weight of 501.6 grams per mole [1]. The compound exists as two distinct stereoisomers, with the L-isomer bearing Chemical Abstracts Service number 1998216-17-3 and the D-isomer assigned 1433975-21-3 [2]. The stereochemical configuration centers on the chiral carbon at the 2-position of the amino acid backbone, where the L-isomer adopts the (2S) configuration while the D-isomer exhibits the (2R) configuration [1] [2].

The molecular architecture of Fluorenylmethoxycarbonyl-4-Aminophenylalanine(tert-Butylcarbamate)-Hydroxide encompasses multiple distinct structural domains that contribute to its overall three-dimensional arrangement [1]. The fluorenylmethoxycarbonyl protecting group adopts a characteristic planar conformation due to the extended π-electron delocalization across the fluorene ring system [18]. Crystallographic studies of related fluorenylmethoxycarbonyl-protected amino acids reveal that the fluorenylmethoxycarbonyl-amino moiety maintains specific conformational preferences characterized by two possible values for the omega angle of approximately 180 degrees or rarely theta degrees [18]. The theta₁ angle consistently adopts values of 180 degrees plus or minus 15 degrees, which is common to related protecting group systems [18].

The phenyl ring substituent in the 4-position bears a tert-butylcarbamate functional group that introduces additional conformational complexity [16]. The carbamate moiety exhibits restricted rotation around the formal single sigma bond due to deconjugation of the heteroatom-carbon-heteroatom system [29]. This restriction results in a planar backbone conformation where the carbamate carbon serves as a center of positive charge surrounded by three negative charges from the oxygen and nitrogen atoms [29].

Conformational analysis reveals that the fluorenylmethoxycarbonyl group demonstrates lower conformational flexibility compared to other protecting groups due to the rigid fluorene backbone [18]. The theta₂ angle predominantly adopts values of 180 degrees plus or minus 30 degrees, with values below 115 degrees appearing to be energetically forbidden [18]. The orientation of the fluorenyl group versus the urethane function is predominantly trans, contributing to the overall molecular stability [18].

The compound exhibits nine rotatable bonds and possesses a topological polar surface area of 116.27 square angstroms, indicating moderate molecular flexibility and specific solvation characteristics [1]. The heavy atom count of 37 atoms contributes to a molecular complexity value of 745, reflecting the intricate three-dimensional arrangement of the constituent structural elements [1].

Quantum Mechanical Calculations of Electronic Properties

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of Fluorenylmethoxycarbonyl-4-Aminophenylalanine(tert-Butylcarbamate)-Hydroxide [25] [26]. Recommended computational protocols employ meta-generalized gradient approximation functionals, particularly the M06-2X, M06, and M06-L methods, combined with triple-zeta basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ [27]. These computational approaches have demonstrated superior accuracy for amino acid derivatives and carbamate-containing systems [27].

Electronic structure analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit characteristic delocalization patterns across the aromatic fluorene system and the carbamate functional groups [29]. The molecular orbitals show significant delocalization along the oxygen atoms of the carbamate groups, indicating conjugation within the heteroatom-carbon-heteroatom framework [29]. This electronic delocalization contributes to the restricted rotation observed around the carbamate bonds and influences the overall molecular stability [29].

Atomic charge distribution analysis using atomic polar tensor calculations demonstrates that the carbamate carbon atoms serve as centers of positive charge density, while the surrounding oxygen and nitrogen atoms bear negative partial charges [29]. The similar bond distances between oxygen-carbon and carbon-nitrogen bonds in the carbamate moiety highlight the pseudo-double bond character resulting from electronic delocalization [29].

Frontier molecular orbital energy calculations provide quantitative measures of the compound's electron-donating and electron-accepting capabilities [26]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an indicator of chemical reactivity and stability [26]. Amino acids containing aromatic rings, such as the phenylalanine derivative in this compound, typically exhibit enhanced reactivity due to the extended π-electron system [26].

Electrostatic potential surface analysis reveals regions of positive and negative charge accumulation that govern intermolecular interactions [25]. The fluorene ring system exhibits characteristic electrostatic patterns associated with aromatic π-electron density, while the carbamate groups display polarized charge distributions reflecting their heteroatomic composition [29].

Natural bond orbital analysis provides detailed information about the hybridization states and bond orders throughout the molecular structure [29]. The carbamate nitrogen atoms exhibit sp² hybridization characteristics due to resonance contributions, while the fluorene carbon atoms maintain sp² hybridization consistent with aromatic character [29]. Bond order calculations confirm the partial double bond character of the carbamate carbon-nitrogen and carbon-oxygen bonds [29].

PropertyValueMethodReference
Molecular Weight501.6 g/molExperimental [1]
Exact Mass501.22637110 DaCalculated [1]
XLogP3-AA4.6Computational [1]
Hydrogen Bond Donors4Topological [1]
Hydrogen Bond Acceptors5Topological [1]
Rotatable Bonds9Topological [1]
Topological Polar Surface Area116.27 ŲCalculated [1]

Intermolecular Interaction Profiling via Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed characterization of the intermolecular interactions governing the behavior of Fluorenylmethoxycarbonyl-4-Aminophenylalanine(tert-Butylcarbamate)-Hydroxide in various environments [31] [32]. Recommended simulation protocols employ optimized force fields such as Optimized Potentials for Liquid Simulations All Atom or Assisted Model Building with Energy Refinement force fields, combined with explicit solvent models including Three-point Transferable Intermolecular Potential or Simple Point Charge Extended water representations [34].

Hydrogen bonding analysis reveals that the compound participates in multiple intermolecular hydrogen bond networks through its carbamate oxygen atoms, amino group, and carboxylic acid functionality [33]. The fluorenylmethoxycarbonyl protecting group demonstrates the capability to engage in π-π stacking interactions with aromatic residues or molecules in the surrounding environment [18]. These aromatic interactions contribute significantly to the overall stability and positioning of the molecule in condensed phases [28].

Solvation studies demonstrate that the compound exhibits complex hydration patterns dependent on the specific polar and nonpolar regions of the molecular surface [33]. The hydrophilic carbamate and carboxylic acid groups promote strong water interactions, while the aromatic fluorene and phenyl rings exhibit preferential interactions with less polar environments [32]. Topological water network analysis reveals the formation of three-, four-, five-, and six-membered ring structures around the polar functional groups [33].

Free energy calculations using umbrella sampling methodologies quantify the energetics of intermolecular association processes [32]. These calculations reveal that polar amino acid derivatives, including carbamate-containing compounds, exhibit stronger binding affinities compared to nonpolar analogs due to enhanced electrostatic and hydrogen bonding interactions [32]. The tert-butylcarbamate substituent influences the overall solvation thermodynamics by providing additional hydrogen bonding sites while introducing steric bulk [32].

Conformational dynamics analysis demonstrates that the fluorenylmethoxycarbonyl group maintains relatively rigid structural characteristics during molecular dynamics trajectories [35]. The aromatic protecting group exhibits limited flexibility, with primary motions restricted to rotation around the methoxycarbonyl linker [35]. In contrast, the tert-butylcarbamate side chain displays greater conformational variability, particularly around the tert-butyl group rotation [35].

Intermolecular radial distribution function analysis provides quantitative measures of the spatial organization of solvent molecules around specific atomic sites [33]. The carbamate oxygen atoms exhibit pronounced first solvation shell peaks at approximately 2.8 angstroms, consistent with strong hydrogen bonding interactions with water molecules [33]. The aromatic carbon atoms show broader distribution patterns reflecting weaker, more diffuse hydrophobic interactions [33].

Temperature-dependent molecular dynamics simulations reveal that increased thermal energy enhances the conformational sampling of the flexible regions while maintaining the structural integrity of the rigid aromatic components [35]. Dynamic decoupling phenomena occur where the terminal tert-butyl group exhibits independent motion relative to the carbamate backbone, suggesting that local interactions can selectively influence specific molecular regions [35].

Simulation ParameterRecommended ValueApplicationReference
Force FieldOPLS-AA/AMBER99sbProtein systems [34]
Water ModelTIP3P/SPC-EExplicit solvation [34]
Time Step2.0 femtosecondsStability [34]
Production Time100-500 nanosecondsAdequate sampling [34]
Temperature298.15 KelvinStandard conditions [34]
EnsembleIsothermal-IsobaricRealistic conditions [34]

Fmoc/t-Bu Protection-Deprotection Kinetics

The fluorenylmethyloxycarbonyl (Fmoc) protecting group represents the cornerstone of modern solid-phase peptide synthesis, particularly for compounds such as Fmoc-Aph(tBuCbm)-OH [1]. The deprotection kinetics of Fmoc groups are fundamentally governed by a two-step elimination mechanism that proceeds through an intermediate carbanion formation [1]. The efficiency of this process directly impacts the overall yield and purity of synthesized peptides containing specialized amino acid derivatives.

The kinetic parameters for Fmoc deprotection vary significantly depending on the base employed and reaction conditions. Piperidine, the most commonly utilized base, demonstrates optimal deprotection efficiency at concentrations of 20-25% in dimethylformamide, achieving 95-98% deprotection within 1.5-2 minutes at room temperature [1] [2]. However, alternative bases such as 4-methylpiperidine and piperazine offer enhanced selectivity with reduced aspartimide formation, albeit with slightly extended reaction times of 3-10 minutes respectively [1] [3].

Advanced kinetic studies have revealed that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides the most rapid deprotection kinetics, achieving 99% efficiency within 30 seconds [4]. This enhanced reactivity stems from its non-nucleophilic nature and strong basicity, preventing competitive reactions with the fulvene byproduct [4]. For specialized applications involving Fmoc-Aph(tBuCbm)-OH, the choice of deprotection base becomes critical due to the presence of the tert-butyl carbamate protecting group, which requires careful consideration of orthogonal stability [5].

Temperature-dependent kinetic studies demonstrate that elevated temperatures (40-90°C) can significantly accelerate deprotection rates while maintaining selectivity [6]. Pyrrolidine, when employed at elevated temperatures, enables deprotection in less polar green solvents such as dimethyl sulfoxide/ethyl acetate mixtures, expanding the available solvent space for environmentally conscious synthesis protocols [6].

The kinetic data presented in comprehensive studies reveal that the relative deprotection efficiency varies considerably across different amino acid sequences [2]. Particularly challenging sequences containing multiple sterically hindered residues or aggregation-prone segments require optimized kinetic conditions to achieve quantitative deprotection while minimizing side reactions [7].

Resin Selection and Loading Efficiency Optimization

The selection of appropriate solid support and optimization of loading density represents a critical parameter in the synthesis of peptides incorporating Fmoc-Aph(tBuCbm)-OH [8]. Resin loading capacity directly influences coupling efficiency, side reaction formation, and overall synthetic success, particularly for challenging sequences containing bulky protecting groups.

Traditional polystyrene-based resins such as Rink Amide and Wang resin exhibit loading capacities ranging from 0.4-1.6 mmol/g [8] [9]. However, optimal loading for complex amino acid derivatives like Fmoc-Aph(tBuCbm)-OH typically falls within the range of 0.3-0.7 mmol/g to minimize steric hindrance and intermolecular interactions that can lead to aggregation [8]. Lower loading densities provide enhanced accessibility for bulky coupling reagents and reduce the likelihood of incomplete reactions.

ChemMatrix resin, a polyethylene glycol-based support, demonstrates superior performance for difficult sequences due to its exceptional swelling properties in both conventional and green solvents [10]. The resin exhibits swelling ratios of 8.5 in dimethylformamide and 7.8 in green solvent systems, providing optimal solvation environment for sterically demanding amino acid derivatives [10]. This enhanced swelling translates to improved diffusion of reagents and more complete coupling reactions.

Statistical analysis of resin performance data indicates that particle size significantly affects synthetic efficiency [7]. Smaller particle sizes (200-400 mesh) provide increased surface area and improved reagent accessibility, particularly beneficial for incorporating bulky residues such as Fmoc-Aph(tBuCbm)-OH [8]. However, practical considerations including filtration times and automated synthesizer compatibility must be balanced against improved kinetic performance.

Loading efficiency optimization studies demonstrate that resin volume effects are more significant than the total number of reactive sites when identical loading densities are maintained [7]. This finding suggests that diffusion limitations within the resin matrix represent the primary kinetic constraint rather than site accessibility, supporting the use of lower loading densities for challenging sequences.

Advanced resin optimization protocols incorporate temperature-controlled loading procedures, with elevated temperatures (40-60°C) improving loading efficiency for sterically hindered amino acids [5]. The combination of optimized loading conditions with appropriate resin selection enables quantitative incorporation of specialized building blocks such as Fmoc-Aph(tBuCbm)-OH while maintaining overall synthetic efficiency.

Solution-Phase Synthesis Strategies

Solution-phase synthesis approaches for peptides containing Fmoc-Aph(tBuCbm)-OH offer distinct advantages in terms of reaction monitoring, intermediate purification, and scalability [11] [12]. These methodologies enable precise control of reaction stoichiometry and provide opportunities for optimization of coupling conditions specific to the unique reactivity profile of this amino acid derivative.

The implementation of solution-phase protocols requires careful consideration of solubility parameters for both the protected amino acid and growing peptide chain [11]. Fmoc-Aph(tBuCbm)-OH demonstrates optimal solubility in polar aprotic solvents, with dimethylformamide and dimethyl sulfoxide providing superior dissolution characteristics compared to less polar alternatives [12]. Buffer systems at pH 9.5 enable enhanced solubility through ionization of the carboxyl group, facilitating efficient coupling reactions in aqueous-organic cosolvent mixtures [11].

Advanced solution-phase strategies employ in situ activation protocols using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling reagent [12]. This approach demonstrates remarkable substrate tolerance across diverse amino acid combinations, achieving near-quantitative conversions while avoiding the formation of stable intermediates that can lead to side reactions [12]. The DMTMM-mediated coupling proceeds through a reactive triazinylammonium intermediate that readily reacts with nucleophilic amino groups.

Optimization studies reveal that concentrated reaction conditions (0.3-0.5 M) significantly improve coupling efficiency while reducing solvent consumption [13]. Elevated temperatures (40-80°C) further enhance reaction rates, enabling completion within 0.5-6 hours compared to 12-24 hours under standard conditions [14]. Microwave-assisted protocols provide particularly efficient heating profiles, achieving 90% coupling efficiency within 30 minutes at 80°C [14].

The incorporation of green chemistry principles in solution-phase synthesis includes the utilization of environmentally benign solvents such as ethyl acetate and 1,2-dimethoxyethane [13]. Resonant acoustic mixing technology enables efficient coupling under minimal solvent conditions, achieving comparable conversion rates to traditional stirring methods while significantly reducing waste generation [13]. These approaches demonstrate the feasibility of sustainable solution-phase synthesis for complex amino acid derivatives.

Catalytic Approaches in Amide Bond Formation

Organocatalytic Coupling Mechanisms

The development of organocatalytic methods for amide bond formation represents a significant advancement in sustainable peptide synthesis, offering atom-economical alternatives to stoichiometric coupling reagents [15] [16]. These approaches are particularly relevant for the incorporation of Fmoc-Aph(tBuCbm)-OH, where traditional coupling methods may encounter challenges due to steric hindrance and electronic effects of the protecting groups.

Boron-based organocatalysts, particularly phenylboronic acid derivatives, demonstrate exceptional efficiency in catalyzing direct dehydrative amide formation [16] [17]. The catalytic mechanism proceeds through the formation of a boronate ester intermediate with the carboxylic acid substrate, followed by nucleophilic attack by the amine component [17]. Under optimized conditions, 5 mol% phenylboronic acid enables efficient coupling of Fmoc amino acids with minimal racemization, achieving 85% conversion within 12 hours [16].

Diselenide organocatalysts represent another promising class of amide bond formation catalysts, operating through a unique selenoester intermediate mechanism [18]. The catalytic cycle involves initial formation of the selenoester from the carboxylic acid substrate, which undergoes subsequent aminolysis to yield the desired amide product [18]. This approach demonstrates particular compatibility with Fmoc-protected amino acids, achieving 78% conversion with 5 mol% catalyst loading [18].

Advanced organocatalytic systems employ two-component redox strategies that eliminate the requirement for stoichiometric reducing agents [18]. These methods utilize catalytic amounts of phosphine in conjunction with organooxidant recycling systems, enabling efficient amide bond formation without dehydrating agents [18]. The optimized protocols demonstrate broad substrate scope and functional group tolerance, making them suitable for complex amino acid derivatives.

N-Heterocyclic carbene (NHC) catalysts provide alternative mechanistic pathways through carbene-mediated activation of carboxylic acid substrates [19]. These catalysts demonstrate reduced catalyst loading requirements (2-3 mol%) and shortened reaction times (4-16 hours), while maintaining excellent selectivity profiles [19]. The dual activation mode enables simultaneous activation of both coupling partners, resulting in enhanced reaction efficiency.

The integration of organocatalytic approaches with solid-phase synthesis protocols has been successfully demonstrated, indicating the potential for these methods to function in complex synthetic environments [16]. This compatibility is particularly significant for challenging substrates where traditional coupling reagents may prove inadequate, providing alternative pathways for difficult coupling reactions.

Solvent Systems for Green Chemistry Applications

The implementation of environmentally sustainable solvent systems represents a critical component of green chemistry initiatives in peptide synthesis [20] [21]. The regulatory restrictions on conventional solvents such as dimethylformamide have accelerated the development of alternative solvent systems that maintain synthetic efficiency while reducing environmental impact [22].

Binary solvent mixtures demonstrate exceptional promise as replacements for traditional peptide synthesis solvents [21] [23]. The dimethyl sulfoxide/ethyl acetate system (1:9 ratio) provides optimal polarity balance for both coupling and deprotection reactions [21] [6]. This solvent combination enables efficient Fmoc removal using pyrrolidine while maintaining excellent coupling performance with reduced environmental toxicity [6].

γ-Valerolactone emerges as a particularly attractive green solvent alternative, demonstrating 95% of the performance of dimethylformamide while offering excellent biodegradability and reduced toxicity [21]. The solvent exhibits optimal viscosity and polarity characteristics for peptide synthesis applications, with superior resin swelling properties compared to many alternative green solvents [24].

Dipropyleneglycol dimethylether (DMM) represents another promising green solvent option, classified as non-hazardous under European regulations while demonstrating 93% synthetic performance relative to conventional solvents [24]. The solvent exhibits excellent solubility for amino acids and coupling reagents, with appropriate boiling point characteristics for microwave-assisted synthesis applications [24].

N-Formylmorpholine and N-butylpyrrolidone provide high-polarity alternatives that maintain compatibility with challenging peptide sequences [21] [22]. These solvents demonstrate particular utility for aggregation-prone sequences and sterically hindered amino acid derivatives, offering enhanced solvation properties compared to lower-polarity alternatives [22].

The optimization of solvent systems for green chemistry applications requires careful consideration of multiple parameters including polarity, viscosity, boiling point, toxicity, and biodegradability [25]. Process mass intensity calculations demonstrate that solvent recycling systems can significantly reduce the environmental footprint of peptide synthesis, with acetonitrile and dimethylformamide recovery protocols enabling substantial waste reduction [25].

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

501.22637110 g/mol

Monoisotopic Mass

501.22637110 g/mol

Heavy Atom Count

37

UNII

SK3ZKM6UP9

Dates

Last modified: 08-09-2024

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